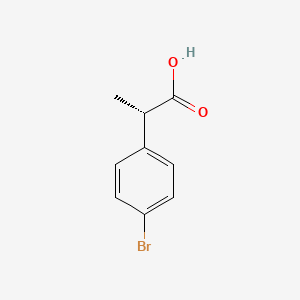

(S)-2-(4-Bromophenyl)propanoic acid

Description

Contextual Significance in Modern Organic Synthesis

The 2-arylpropanoic acid motif is a privileged scaffold in medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," which include well-known drugs like Ibuprofen (B1674241) and Naproxen. wikipedia.orgwikipedia.org For these drugs, it is typically the (S)-enantiomer that possesses the desired therapeutic activity, while the (R)-enantiomer is often less active or contributes to unwanted side effects. This enantioselectivity highlights the critical importance of controlling stereochemistry in modern drug synthesis.

(S)-2-(4-Bromophenyl)propanoic acid stands out as a particularly valuable starting material in organic synthesis due to the presence of the bromine atom on the phenyl ring. This halogen serves as a highly effective functional "handle" for a wide array of synthetic transformations. Specifically, the bromo-substituent is an excellent electrophilic partner in numerous transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

For instance, the bromine atom allows chemists to engage the molecule in powerful reactions such as:

Suzuki-Miyaura Coupling: Reacting with organoboron compounds to form a new carbon-carbon bond, enabling the attachment of various aryl, heteroaryl, or alkyl groups.

Heck Reaction: Coupling with alkenes to introduce vinyl groups.

Sonogashira Coupling: Forming carbon-carbon bonds with terminal alkynes.

Buchwald-Hartwig Amination: Creating carbon-nitrogen bonds to introduce amine functionalities.

Hiyama Coupling: Using organosilanes as coupling partners to form carbon-carbon bonds. mdpi.com

The ability to perform these reactions at the 4-position of the phenyl ring, while retaining the crucial stereochemistry at the propanoic acid side chain, allows for the systematic and modular synthesis of diverse libraries of complex chiral molecules. This strategy is central to drug discovery programs, where chemists aim to create and test numerous analogues of a lead compound to optimize its pharmacological profile.

Importance as a Chiral Building Block and Intermediate

In the field of asymmetric synthesis, a "chiral building block" is an enantiomerically pure compound used as a starting material to construct more complex target molecules, transferring its stereochemical information into the final product. This compound is an exemplary chiral building block because it combines a stable, well-defined stereocenter with multiple functional groups that can be manipulated selectively.

The generation of such enantiopure compounds is a key focus of organic chemistry, often achieved through methods like asymmetric catalysis or the resolution of a racemic mixture. rsc.org Once obtained, this compound serves as a versatile intermediate. The carboxylic acid group can be readily converted into other functionalities such as esters, amides, alcohols, or ketones, while the bromo-substituted ring provides a site for the aforementioned cross-coupling reactions. nih.gov

This dual functionality makes it a powerful tool for the synthesis of enantiomerically pure pharmaceuticals and other high-value materials. By incorporating this chiral fragment, synthetic chemists can ensure the correct three-dimensional structure of the target molecule, which is often essential for its biological function or material properties. The use of such intermediates is a highly efficient strategy, as it avoids the need for a challenging enantioselective step late in a synthetic sequence and prevents the formation of difficult-to-separate diastereomeric mixtures.

The industrial relevance of similar bromo-substituted chiral acids is demonstrated by the use of 2-(4-bromophenyl)-2-methylpropanoic acid as a key intermediate in the manufacture of the antihistamine fexofenadine (B15129). bldpharm.com This underscores the value of the (4-bromophenyl)alkanoic acid scaffold in the production of complex, commercially important molecules.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDBEACWLCHWRZ-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthetic Methodologies for S 2 4 Bromophenyl Propanoic Acid

Stereoselective Synthesis Pathways

The construction of the chiral center at the α-position of the carboxylic acid is the key challenge in the synthesis of (S)-2-(4-Bromophenyl)propanoic acid. Several strategies have been developed to achieve this, broadly categorized into catalytic and substrate-controlled methods.

Enantioselective Catalytic Approaches

Enantioselective catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Asymmetric Hydrogenation: A prominent catalytic method for producing α-arylpropionic acids is the asymmetric hydrogenation of the corresponding α-substituted acrylic acids. nih.gov This approach involves the reduction of a prochiral precursor, such as 2-(4-bromophenyl)acrylic acid, using hydrogen gas in the presence of a chiral transition metal catalyst. Nickel-based catalysts featuring P-chiral ligands have shown considerable success in this area. For instance, the hydrogenation of various 2-arylacrylic acids has been achieved with high yields and excellent enantioselectivities. nih.gov While specific data for the 4-bromo substrate is not detailed in the provided research, analogous substrates like those for (S)-Ibuprofen have been successfully hydrogenated with up to 99% yield and 96% enantiomeric excess (ee). nih.gov

Enzymatic Resolution: Biocatalysis, utilizing isolated enzymes or whole-cell systems, provides another powerful tool for accessing enantiopure compounds. nih.gov Esterases, in particular, have been employed for the kinetic resolution of racemic 2-arylpropionic acid esters. frontiersin.org In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other unreacted. For example, esterases from the bHSL family have been engineered to selectively produce (S)-2-arylpropionic acids. frontiersin.org This method involves the synthesis of a racemic ester of 2-(4-bromophenyl)propanoic acid, followed by enzymatic hydrolysis where the enzyme preferentially acts on the (R)-ester, allowing for the separation of the desired (S)-acid.

Chiral Auxiliary-Mediated Synthesis Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. nih.gov This strategy is widely used for the synthesis of enantiomerically enriched carboxylic acids.

A notable example involves the use of pseudoephenamine as a chiral auxiliary. The synthesis begins by forming an amide between racemic 2-(4-bromophenyl)propanoic acid and a chiral amine like (1S,2S)-pseudoephenamine. This amide can then be deprotonated at the α-carbon to form a chiral enolate. The stereochemistry of the chiral auxiliary directs the subsequent alkylation reaction to occur from a specific face, leading to a high degree of diastereoselectivity. nih.gov

Diastereoselective Alkylation and Related Transformations

Diastereoselective alkylation is a cornerstone of chiral auxiliary-based methods. The strategy relies on creating a chiral enolate from a carboxylic acid derivative, which is then alkylated. The inherent chirality of the starting material directs the approach of the electrophile, resulting in one diastereomer being formed preferentially.

In the context of synthesizing this compound, a common precursor would be 4-bromophenylacetic acid. This precursor is first coupled to a chiral auxiliary, for example, (1S,2S)-pseudoephenamine. The resulting amide is then deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a stereochemically defined enolate. This enolate is then reacted with a methylating agent (e.g., methyl iodide). The bulky nature of the auxiliary shields one face of the enolate, forcing the methyl group to add to the opposite face, thus creating the new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the amide cleaves the chiral auxiliary, yielding the desired this compound. This approach has proven effective for related profens, achieving high yields and diastereomeric ratios. nih.gov

Table 1: Diastereoselective Alkylation using Pseudoephenamine Auxiliary Data adapted from analogous profen syntheses.

| Electrophile | Yield (%) | Diastereomeric Ratio (dr) |

| Methyl Iodide | 84-99 | >98:2 |

| Ethyl Iodide | 85-95 | >98:2 |

| Benzyl Bromide | 90-98 | >99:1 |

Source: Adapted from Myers et al. on the synthesis of related profens. nih.gov

Precursor Chemistry and Reaction Condition Optimization

Regioselective Bromination of Phenylpropanoic Acid Derivatives

The introduction of a bromine atom specifically at the para-position (C4) of the phenyl ring of 2-phenylpropanoic acid is a critical step. The directing effects of the alkyl group on the aromatic ring favor ortho- and para-substitution. Achieving high regioselectivity for the para-product is essential to avoid the formation of isomeric impurities that can be difficult to separate.

Performing chemical reactions in water is highly desirable from an environmental and safety perspective. For the bromination of 2-phenylpropanoic acid derivatives, aqueous conditions have been shown to be effective and can enhance regioselectivity. A patented process describes the selective bromination of 2-methyl-2-phenylpropanoic acid using bromine in an aqueous medium. google.com This reaction can be performed under neutral or acidic conditions. When conducted at a neutral pH (around 7), the process yielded the desired 4-bromo product with approximately 99% purity, with only a small amount of the meta-isomer being formed. google.com This suggests that a similar approach could be successfully applied to 2-phenylpropanoic acid.

Another "on water" bromination technique employs N-Bromosuccinimide (NBS) or a hydrogen peroxide-hydrobromic acid (H2O2-HBr) system. researchgate.net These methods have been shown to be efficient for the bromination of various aromatic compounds at ambient temperature, often without the need for an additional catalyst. The H2O2-HBr system, in particular, has demonstrated high yields for the bromination of aromatic compounds in water. researchgate.net

Table 2: Regioselectivity of Bromination in Aqueous Media Data based on a closely related substrate, 2-methyl-2-phenylpropanoic acid.

| pH Condition | Purity of 4-Bromo Isomer (%) |

| Neutral (pH ~7) | ~99 |

| Acidic | ~98 |

Source: Adapted from patent US20120309973A1. google.com

Catalyst and Reagent Evaluation in Bromination

The direct, selective bromination of precursors to afford this compound presents a challenge due to the formation of ortho and meta isomers. Research has focused on optimizing catalysts and reaction media to enhance para-selectivity and yield.

A notable advancement involves performing the bromination of 2-phenylpropanoic acid derivatives in an aqueous medium. google.comgoogle.com This approach has been shown to surprisingly favor the formation of the desired 4-bromo isomer with high selectivity. The reaction can proceed under acidic, neutral, or alkaline conditions, avoiding the use of hazardous halogenated hydrocarbon solvents. google.comgoogle.com Using an aqueous medium not only improves safety and environmental impact but also enhances the selectivity of the bromination, yielding the 2-(4-bromophenyl) derivative as the predominant product. google.compatsnap.com This method significantly reduces the formation of undesirable ortho and meta isomers, simplifying purification and improving yield. google.comgoogle.com

For instance, reacting 2-methyl-2-phenylpropanoic acid with bromine in a neutral aqueous solution, followed by acidification, can yield 2-(4-bromophenyl)-2-methylpropanoic acid with a purity of over 98% by gas chromatography. google.compatsnap.com

Table 1: Comparison of Bromination Methods for Phenylpropanoic Acid Derivatives

| Method | Catalyst/Reagent | Solvent | Key Findings | Reference |

| Prior Art | Bromine, Iron Wire | Carbon Tetrachloride | Non-selective, incomplete reaction, forms significant ortho/meta isomers, requires multiple crystallizations. | google.comgoogle.com |

| Aqueous Medium | Bromine | Water (neutral pH) | High para-selectivity, avoids hazardous solvents, yields up to 98.5% purity of the 4-bromo isomer. | google.compatsnap.com |

| Aqueous Medium | Bromine | Water (acidic pH) | High para-selectivity, quantitative crude yield with 94.4% purity before recrystallization. | patsnap.com |

This table is based on data for the structurally related compound 2-(4-bromophenyl)-2-methylpropanoic acid, illustrating the principles of catalyst and solvent evaluation in bromination.

Derivatization from Related Bromophenyl Compounds

An alternative and often more controlled route to this compound involves the derivatization of existing bromophenyl compounds. This strategy avoids the direct bromination of a phenyl ring, thereby circumventing issues with isomeric purity.

One common method is the asymmetric conjugate addition to a suitable precursor. For example, the large-scale synthesis of the structurally similar (S)-3-(4-bromophenyl)butanoic acid has been achieved through the rhodium-catalyzed asymmetric addition of 4-bromophenylboronic acid to ethyl (E)-but-2-enoate. orgsyn.org This reaction utilizes a chiral BINAP ligand to induce enantioselectivity, followed by hydrolysis of the resulting ester to yield the desired chiral acid. orgsyn.org

Another approach involves the manipulation of functional groups on a pre-existing chiral molecule containing the 4-bromophenyl moiety. For instance, a multi-step synthesis could start from 4-bromoacetophenone, which is reduced to the corresponding alcohol, followed by conversion of the hydroxyl group to a leaving group and subsequent nucleophilic substitution with a cyanide group. Hydrolysis of the resulting nitrile would then yield the target carboxylic acid. The chiral center can be introduced during the reduction step using a chiral reducing agent or by resolution of an intermediate.

Industrial-Scale Synthesis and Process Development

The transition from laboratory-scale synthesis to industrial production of this compound requires a focus on scalability, efficiency, cost-effectiveness, and stringent purity control.

Scalability and Efficiency Enhancements

For industrial applications, synthetic routes are optimized to use cost-effective, safer, and more environmentally friendly reagents and solvents. Processes involving hazardous materials like sodium hydride or expensive reagents like methyl iodide are often redeveloped for commercial scale. google.comgoogle.com

A key development in this area is the use of aqueous media for reactions like bromination, which not only improves selectivity but also eliminates the need for expensive and toxic organic solvents like tetrahydrofuran (B95107) and carbon tetrachloride. google.compatsnap.com This simplifies the process, reduces costs, and minimizes environmental impact.

Furthermore, process parameters such as reaction temperature, concentration, and reaction time are meticulously optimized to maximize throughput and yield. For example, in the esterification of a bromophenylpropanoic acid derivative, reaction progress can be monitored by Gas Chromatography (GC) to ensure completion before proceeding with workup, leading to high-yield production on a large scale (e.g., 480 kg). google.com

Purity Control and Isomer Separation in Production

Achieving high enantiomeric and chemical purity is critical in industrial synthesis. For chiral compounds like this compound, controlling both chemical (regioisomers) and optical (enantiomers) impurities is paramount.

Chemical Purity: As discussed, the primary chemical impurities in direct bromination routes are the ortho and meta isomers. google.comgoogle.com The development of selective bromination in aqueous media has been a significant step forward, capable of producing the desired para-isomer with purity greater than 98%, thereby minimizing the need for extensive purification. google.compatsnap.com Recrystallization from suitable solvent systems, such as aqueous methanol, is a common final step to remove residual isomers and achieve purities exceeding 99%. patsnap.com

Table 2: Purity of 2-(4-bromophenyl)-2-methylpropanoic acid after Bromination and Purification

| Method | GC Purity (Crude) | Purification Step | Final GC Purity | Reference |

| Prior Art (in CCl₄) | 47-62% | Four Crystallizations | 65-86% | google.comgoogle.com |

| Aqueous (Neutral pH) | 98.5% | Suspension in Hexanes | 98.5% | google.compatsnap.com |

| Aqueous (Acidic pH) | 94.4% | Recrystallization (aq. MeOH) | 99.2% | patsnap.com |

This table is based on data for the structurally related compound 2-(4-bromophenyl)-2-methylpropanoic acid.

Optical Purity (Isomer Separation): When a synthesis produces a racemic or enantiomerically-enriched mixture, a resolution step is required to isolate the desired (S)-enantiomer. The most common industrial method is diastereomeric resolution. libretexts.org This involves reacting the racemic acid with a chiral resolving agent, typically an enantiomerically pure amine, to form a pair of diastereomeric salts. libretexts.orgresearchgate.net These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orgnih.gov After separation, the desired diastereomeric salt is treated with a strong acid to liberate the pure (S)-enantiomer. libretexts.org

Alternatively, chiral chromatography can be used for separation. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can effectively separate enantiomers. tsijournals.com For example, a "hybrid" pi-electron acceptor-donor chiral stationary phase has been shown to resolve the enantiomers of the related β-amino-β-(4-bromophenyl) propionic acid with high resolution. tsijournals.com While highly effective, this method is often more expensive and may be reserved for higher-value products or analytical-scale separations.

Advanced Analytical Spectroscopic and Chromatographic Techniques for Stereochemical and Structural Elucidation of S 2 4 Bromophenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy for Proton Environments

Proton NMR (¹H NMR) spectroscopy offers a window into the number and types of hydrogen atoms present in a molecule, as well as their connectivity. In (S)-2-(4-Bromophenyl)propanoic acid, distinct signals corresponding to the different proton environments are expected.

The aromatic protons on the phenyl ring typically appear as a set of doublets due to coupling between adjacent protons. The methine proton (CH) alpha to the carboxylic acid group will present as a quartet, being split by the three protons of the adjacent methyl group. The methyl (CH₃) protons, in turn, will appear as a doublet, split by the single methine proton. The acidic proton of the carboxylic acid group (COOH) generally appears as a broad singlet, and its chemical shift can be concentration-dependent. The integration of these signals provides a ratio of the number of protons in each environment, confirming the structural assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to Br) | 7.4 - 7.6 | Doublet | 2H |

| Aromatic (meta to Br) | 7.2 - 7.4 | Doublet | 2H |

| Methine (CH) | 3.7 - 3.9 | Quartet | 1H |

| Methyl (CH₃) | 1.5 - 1.7 | Doublet | 3H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon of the carboxylic acid is characteristically found at a high chemical shift (downfield). The aromatic carbons will appear in the typical aromatic region, with the carbon atom bonded to the bromine atom showing a distinct shift. The methine and methyl carbons will appear at lower chemical shifts (upfield). The number of signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms in the molecule, providing further evidence for its structure. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 175 - 185 |

| Aromatic (C-Br) | 120 - 125 |

| Aromatic (CH) | 128 - 132 |

| Aromatic (C-C) | 138 - 142 |

| Methine (CH) | 40 - 50 |

Note: Predicted values are based on typical chemical shift ranges and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.org For this compound, with a molecular formula of C₉H₉BrO₂, the expected molecular weight is approximately 229.07 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecule will form a molecular ion peak ([M]⁺). docbrown.info The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). libretexts.orgnih.gov

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxylic acid group (-COOH, M-45). libretexts.org In the case of 2-(4-Bromophenyl)propanoic acid, cleavage of the bond between the alpha-carbon and the phenyl ring can also occur, leading to characteristic fragment ions. Analysis of these fragmentation patterns allows for the confirmation of the molecular structure. libretexts.orgnih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Identity |

|---|---|---|

| [C₉H₉BrO₂]⁺ | ~229/231 | Molecular Ion |

| [C₉H₈BrO]⁺ | ~212/214 | Loss of OH |

| [C₈H₈Br]⁺ | ~184/186 | Loss of COOH |

| [C₆H₄Br]⁺ | ~155/157 | Bromophenyl cation |

Note: The presence of bromine isotopes will result in doublet peaks for bromine-containing fragments. nih.govuni.lu

Chromatographic Methods for Enantiomeric Purity and Isomeric Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For chiral compounds like this compound, specialized chromatographic methods are essential to separate enantiomers and assess purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. nih.govtsijournals.com

For the resolution of this compound and its (R)-enantiomer, a variety of CSPs can be employed, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type columns. nih.govtsijournals.comlcms.cz The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar solvent like ethanol (B145695) with a small amount of an acidic modifier, is crucial for achieving optimal separation. tsijournals.com The resolution between the two enantiomeric peaks is a key parameter for evaluating the effectiveness of the separation. tsijournals.com This technique is not only used for analytical determination of enantiomeric excess but can also be scaled up for preparative separation to obtain pure enantiomers. nih.gov

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

For GC analysis, the carboxylic acid is often derivatized to a more volatile ester form, such as the methyl or ethyl ester. This derivatization step improves the chromatographic peak shape and reduces the risk of thermal decomposition in the injector and column. The resulting ester can then be analyzed on a variety of capillary columns to separate it from any starting materials, byproducts, or other impurities. When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the components present in the sample. thepharmajournal.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a rapid, versatile, and cost-effective chromatographic technique extensively used to monitor the progress of organic reactions. researchgate.netscientificlabs.co.ukaga-analytical.com.pl Its application is crucial in the synthesis of this compound to ensure the complete consumption of starting materials and the formation of the desired product. orgsyn.orgyoutube.com

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel coated plate) and a mobile phase (an organic solvent or a mixture of solvents). aga-analytical.com.pl The separation is quantified by the retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

In a typical synthesis of this compound, TLC can be used to distinguish the product from its precursors. For instance, in a synthetic route starting from 4-bromophenylboronic acid and proceeding through an ester intermediate like (S)-ethyl 3-(4-bromophenyl)butanoate, TLC analysis with appropriate visualization agents like potassium permanganate (B83412) (KMnO₄) and UV light can effectively track the reaction's progress. orgsyn.orgorgsyn.org

Table 1: TLC Monitoring Data for the Synthesis of a Related Compound, (3S)-3-(4-Bromophenyl)butanoic acid

| Compound | Mobile Phase (Ethyl Acetate in Hexanes) | Rƒ Value | Visualization |

| 4-Bromophenylboronic acid | 50% | 0.52 | KMnO₄, UV |

| (S)-Ethyl 3-(4-bromophenyl)butanoate | 10% | 0.57 | KMnO₄, UV |

| (3S)-3-(4-Bromophenyl)butanoic acid | 50% | 0.65 | KMnO₄, UV |

This table presents data for a structurally similar compound and illustrates the utility of TLC in monitoring such reactions. Data sourced from Organic Syntheses. orgsyn.orgorgsyn.org

By spotting the reaction mixture on a TLC plate at different time intervals alongside the starting materials and a pure sample of the product (if available), a chemist can visually assess the formation of the product and the disappearance of the reactants. youtube.com The distinct Rƒ values allow for a clear and rapid determination of the reaction's endpoint.

Optical Rotation Measurements for Absolute Configuration Determination

Optical rotation is a key physical property of chiral molecules that provides information about their absolute configuration. libretexts.org When plane-polarized light is passed through a solution of a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer. masterorganicchemistry.com

The specific rotation, [α], is a standardized measure of this rotation and is calculated using the observed rotation (α), the concentration of the solution (c), and the path length of the polarimeter tube (l). The measurement is typically performed at a specific temperature and wavelength (commonly the sodium D-line, 589 nm). youtube.com

For this compound, the sign of the specific rotation (positive for dextrorotatory or negative for levorotatory) is a critical piece of data for confirming its 'S' configuration. libretexts.org However, it is important to note that the relationship between the (R/S) designation and the sign of optical rotation is not always predictable and must be determined experimentally. masterorganicchemistry.com In some cases, theoretical calculations using methods like density functional theory (DFT) can be employed to predict the optical rotation and aid in the assignment of the absolute configuration. nih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. nih.gov For this compound, a single-crystal X-ray diffraction analysis would provide definitive proof of its absolute configuration and reveal detailed information about its molecular geometry, conformation, and intermolecular interactions in the solid state. researchgate.net

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

A successful crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack in the crystal lattice, including any hydrogen bonding interactions involving the carboxylic acid group. For instance, carboxylic acids often form centrosymmetric hydrogen-bonded dimers in the solid state. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 2 |

This table presents a hypothetical set of crystallographic parameters. Actual values would need to be determined experimentally.

The absolute configuration can be determined with high confidence using anomalous dispersion effects, which arise from the interaction of X-rays with the core electrons of heavier atoms like bromine. This makes X-ray crystallography a powerful tool for the definitive assignment of the 'S' configuration to the chiral center of 2-(4-Bromophenyl)propanoic acid.

Mechanistic Investigations and Computational Chemistry for the Synthesis and Reactions of S 2 4 Bromophenyl Propanoic Acid

Elucidation of Reaction Mechanisms in Bromination and Derivatization

The synthesis of (S)-2-(4-Bromophenyl)propanoic acid typically involves the bromination of a precursor molecule. A common route is the electrophilic aromatic substitution of 2-phenylpropanoic acid. The mechanism of this reaction, as well as the subsequent derivatization of the product, is critical for controlling purity and yield.

Bromination: The introduction of a bromine atom onto the phenyl ring of 2-phenylpropanoic acid is a classic example of an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming bromine atom. The alkyl group at position 1 is an ortho-, para-director and an activating group.

The mechanism proceeds as follows:

Generation of the Electrophile: A bromine molecule (Br₂) is polarized by a Lewis acid catalyst (e.g., FeBr₃), creating a potent electrophile, the bromonium ion (Br⁺).

Nucleophilic Attack: The π-electron system of the benzene (B151609) ring attacks the electrophilic bromine atom. The alkylpropanoic acid group directs the attack to the para position due to steric hindrance at the ortho positions. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as the [FeBr₄]⁻ complex, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, 2-(4-Bromophenyl)propanoic acid. youtube.com

A key aspect of this synthesis is the retention of the stereochemistry at the chiral center. Since the reaction occurs at the aromatic ring and does not involve the chiral carbon, the (S)-configuration is preserved. Processes have been developed for the selective bromination of similar compounds like 2-methyl-2-phenylpropanoic acid in an aqueous medium to predominantly yield the para-bromo isomer. google.comgoogle.com

Derivatization: The carboxylic acid and aryl bromide moieties of this compound are functional groups that can undergo various transformations.

Carboxylic Acid Derivatization: The carboxylic acid group can be converted into esters, amides, and other derivatives. A common method involves activation with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitates amide bond formation with amines. nih.gov Another approach is esterification, for example, by reacting the acid with an alkylating agent such as 4'-bromophenacyl trifluoromethanesulfonate. nih.gov This particular derivatization is often used to prepare derivatives for analysis by high-performance liquid chromatography (HPLC). nih.gov

Aryl Bromide Derivatization: The bromine atom on the phenyl ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-nitrogen bonds, allowing for the synthesis of a wide array of more complex molecules. The mechanism for these palladium-catalyzed reactions generally involves three main steps: oxidative addition, transmetalation (for Suzuki) or coordination/insertion (for Heck), and reductive elimination. researchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level, providing insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cmu.edu It is widely used to predict molecular properties and reaction mechanisms. nih.gov For this compound, DFT calculations can provide valuable data on its electronic properties and reactivity.

DFT methods can be used to calculate various electronic descriptors that help in understanding and predicting chemical reactivity. mdpi.com These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will react. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. Visualizing the distribution of these orbitals can indicate the likely sites of electrophilic and nucleophilic attack.

Electron Density and Charge Distribution: DFT can map the electron density surface of the molecule, revealing the distribution of positive and negative charges. This information helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is fundamental to understanding its interaction with other reagents.

Reaction Energetics: DFT can be used to calculate the energies of reactants, products, and transition states, allowing for the determination of reaction barriers (activation energies) and reaction enthalpies. This helps in assessing the feasibility of a proposed reaction mechanism. nih.gov

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons; identifies nucleophilic sites (e.g., the electron-rich phenyl ring). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the tendency to accept electrons; identifies electrophilic sites (e.g., the carbonyl carbon). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. Red (negative) regions are nucleophilic; blue (positive) regions are electrophilic. |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational flexibility and dynamics of this compound.

By simulating the molecule in a given environment (e.g., in a solvent like water or toluene), MD can reveal:

Preferred Conformations: The molecule is not static; it constantly rotates around its single bonds. MD simulations can identify the most stable, low-energy conformations (conformers) and the frequency with which they occur. nih.gov For this compound, this would involve rotations around the C-C bonds in the propanoic acid chain and the bond connecting the phenyl ring to the chiral center.

Dynamical Behavior: MD provides a movie of molecular motion, showing how different parts of the molecule move relative to each other. This is crucial for understanding how the molecule might interact with a receptor or catalyst, as flexibility can play a key role in binding (an "induced fit" model). mdpi.comnih.gov

Solvent Effects: The behavior and conformation of a molecule can be significantly influenced by the surrounding solvent. MD simulations explicitly include solvent molecules, allowing for a realistic study of solvation effects and how they impact molecular structure and dynamics.

| Analysis Type | Information Gained | Relevance to this compound |

|---|---|---|

| Conformational Clustering | Identifies the most populated and structurally distinct conformations. nih.gov | Reveals the dominant shapes the molecule adopts in solution, which can influence its reactivity and biological activity. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | Indicates the stability and flexibility of the molecule during the simulation. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms/molecules varies as a function of distance from a reference atom. | Provides information about the solvation shell and specific interactions (e.g., hydrogen bonding) with solvent molecules. |

To gain a deeper understanding of a chemical reaction, computational chemists can simulate the entire reaction pathway. mdpi.com This involves mapping the potential energy surface (PES) that connects reactants to products through a transition state.

These simulations can be performed using various techniques, often combining DFT for energy calculations with algorithms designed to locate transition states and minimum energy paths. For reactions involving this compound, such as its synthesis via bromination or its participation in a cross-coupling reaction, pathway simulations can:

Identify Transition States: Pinpoint the exact geometry and energy of the highest-energy point along the reaction coordinate, which is crucial for calculating the reaction rate.

Visualize Reaction Coordinates: Show the collective atomic motions that lead from reactants to products.

Distinguish Between Competing Mechanisms: If a reaction can proceed through multiple possible pathways (e.g., E1 vs. E2 elimination), simulations can determine which pathway is energetically more favorable under specific conditions. stackexchange.com

Reveal Reaction Intermediates: Identify any stable or metastable intermediates that may form during the course of the reaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. wikipedia.orgresearchgate.net QSAR is a ligand-based method widely used in drug discovery and toxicology to predict the activity of new, unsynthesized compounds. nih.govmdpi.com

A QSAR study involving a class of compounds including this compound would typically follow these steps:

Data Set Collection: A set of structurally related molecules with measured biological activity (e.g., enzyme inhibition, antibacterial effect) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors.

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed activity. science.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds that were not used in the model-building process.

For this compound and its derivatives, QSAR models could be developed to predict their potential as, for example, anti-inflammatory agents (given their structural similarity to profen drugs) or their interactions with specific biological targets. The model could help identify which structural modifications would be most likely to enhance the desired activity.

Synthetic Transformations and Derivatization Chemistry of S 2 4 Bromophenyl Propanoic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives such as esters, amides, and alcohols.

Esterification is one of the most fundamental reactions of carboxylic acids. For (S)-2-(4-Bromophenyl)propanoic acid, this transformation is typically achieved through the Fischer esterification method. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.com This method is effective for producing a variety of alkyl and aryl esters from this compound.

| Alcohol Reactant | Catalyst | Product |

| Methanol | H₂SO₄ | Methyl (S)-2-(4-bromophenyl)propanoate |

| Ethanol (B145695) | H₂SO₄ | Ethyl (S)-2-(4-bromophenyl)propanoate |

| Isopropanol | TsOH | Isopropyl (S)-2-(4-bromophenyl)propanoate |

The synthesis of amides from this compound involves the formation of a new carbon-nitrogen bond by reacting the carboxylic acid with a primary or secondary amine. Direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.

Alternatively, a wide array of coupling agents can be used to facilitate the reaction under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. More recently, boric acid has been utilized as an effective catalyst for direct amidation reactions, offering a milder and more environmentally friendly approach. orgsyn.org These methods allow for the synthesis of a diverse library of amide derivatives from this compound.

| Amine Reactant | Coupling Agent/Method | Product |

| Ammonia | SOCl₂, then NH₃ | (S)-2-(4-Bromophenyl)propanamide |

| Diethylamine | EDC | (S)-N,N-Diethyl-2-(4-bromophenyl)propanamide |

| Aniline | DCC | (S)-2-(4-Bromophenyl)-N-phenylpropanamide |

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding (S)-2-(4-bromophenyl)propan-1-ol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce carboxylic acids. docbrown.info The reagent of choice for this reduction is typically lithium aluminum hydride (LiAlH₄). docbrown.infochemguide.co.uk

The reaction is carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), because LiAlH₄ reacts violently with water. docbrown.infochemguide.co.uk The process involves the nucleophilic attack of hydride ions (H⁻) from LiAlH₄ on the carbonyl carbon. A subsequent workup with a dilute acid is necessary to protonate the resulting alkoxide and liberate the primary alcohol. docbrown.info This reaction proceeds with retention of the stereochemistry at the alpha-carbon.

| Reagent | Solvent | Product |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | (S)-2-(4-Bromophenyl)propan-1-ol |

Aromatic Ring Functionalization and Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound serves as a versatile functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. wikipedia.org In the context of this compound, the aryl bromide can be coupled with a variety of organoboron compounds, such as boronic acids or boronic esters, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The catalytic cycle typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final biaryl product and regenerate the Pd(0) catalyst. libretexts.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, allowing for the synthesis of complex molecules.

| Boronic Acid/Ester | Palladium Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | (S)-2-(Biphenyl-4-yl)propanoic acid |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | (S)-2-(4'-Methoxybiphenyl-4-yl)propanoic acid |

| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | (S)-2-(4-(Pyridin-3-yl)phenyl)propanoic acid |

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For a typical SₙAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. wikipedia.org

This compound lacks strong electron-withdrawing groups on the aromatic ring. The propanoic acid substituent is only weakly deactivating. Consequently, the bromine atom on this compound is generally not susceptible to displacement by nucleophiles under standard SₙAr conditions. While substitution can sometimes be forced under very harsh conditions of high temperature and pressure, or via alternative mechanisms such as those involving benzyne (B1209423) intermediates, the compound is considered unreactive towards the classical SₙAr pathway. wikipedia.org

Preparation of Diverse Chiral Intermediates for Complex Molecule Construction

The strategic manipulation of the functional groups of this compound enables chemists to forge new stereocenters and elaborate the molecular framework with a high degree of control. Key transformations include amide bond formations, reductions, esterifications, and cross-coupling reactions, each providing a pathway to unique classes of chiral intermediates.

One of the most common derivatizations involves the amide coupling of the carboxylic acid with various chiral amines. This reaction not only introduces a new chiral element but also creates a stable amide linkage that can be a key structural feature in the final target molecule. For instance, coupling with enantiopure amino alcohols can generate chiral ligands or intermediates for peptidomimetics. The conditions for these couplings are typically mild, often employing standard peptide coupling reagents to ensure the preservation of stereochemical integrity.

Another fundamental transformation is the reduction of the carboxylic acid to the corresponding chiral alcohol, (S)-2-(4-bromophenyl)propan-1-ol. This conversion opens up a new set of synthetic possibilities, as the resulting primary alcohol can undergo a variety of reactions, including oxidation to the aldehyde, etherification, or conversion to a leaving group for nucleophilic substitution. These transformations are crucial for building carbon chains and introducing new functional groups.

Esterification of this compound with chiral alcohols is another effective strategy for creating more complex chiral molecules. The resulting esters can serve as protected forms of the carboxylic acid or as intermediates for further reactions, such as Claisen condensations, which can establish new carbon-carbon bonds and stereocenters.

The presence of the bromine atom on the phenyl ring is a particularly powerful feature, enabling a variety of palladium-catalyzed cross-coupling reactions . The Suzuki-Miyaura coupling, for example, allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester. This reaction is highly versatile and tolerates a wide range of functional groups, providing a powerful tool for constructing biaryl structures and other complex aromatic systems while retaining the crucial stereocenter.

Below is a table summarizing some of the key synthetic transformations of this compound and the resulting chiral intermediates.

| Transformation | Reagents and Conditions | Chiral Intermediate | Potential Applications |

| Amide Coupling | Chiral amine, Coupling agent (e.g., DCC, EDC) | Chiral amides | Synthesis of chiral ligands, peptidomimetics, and bioactive amides. |

| Reduction | Reducing agent (e.g., LiAlH₄, BH₃·THF) | (S)-2-(4-bromophenyl)propan-1-ol | Precursor to chiral aldehydes, ethers, and other functionalized intermediates. |

| Esterification | Chiral alcohol, Acid catalyst (e.g., H₂SO₄) or Coupling agent | Chiral esters | Protected carboxylic acids, intermediates for C-C bond formation. |

| Suzuki-Miyaura Coupling | Boronic acid/ester, Pd catalyst, Base | Chiral biaryl compounds | Synthesis of complex aromatic structures, including pharmaceuticals and materials. |

These examples highlight the significant role of this compound as a foundational chiral synthon. The ability to selectively modify its different functional groups provides a robust platform for the asymmetric synthesis of a wide array of complex molecules with defined stereochemistry.

Strategic Applications of S 2 4 Bromophenyl Propanoic Acid in Complex Organic Synthesis

Role as a Chiral Synthon in Asymmetric Synthesis

The defining feature of (S)-2-(4-Bromophenyl)propanoic acid is its stereogenic center, which makes it an important chiral synthon. In asymmetric synthesis, such building blocks are used to introduce a specific stereochemistry into a target molecule, which is crucial for biological activity. The class of 2-arylpropanoic acids, to which this compound belongs, is of significant interest. Methodologies for producing these compounds in an enantiomerically pure form include stereospecific processes utilizing microorganisms. google.com For instance, certain microorganisms can perform stereoselective oxidation to convert a prochiral substrate into the desired (S)-enantiomer with high purity. google.com

While specific, large-scale syntheses prominently featuring this compound as a starting material are not widely documented in the reviewed literature, the principles of its use can be inferred from related structures. For example, the asymmetric synthesis of the related compound (S)-3-(4-bromophenyl)butanoic acid utilizes a rhodium catalyst with a chiral ligand ((R)-BINAP) to achieve high enantiomeric purity. orgsyn.org The this compound molecule can similarly be employed in reactions where the carboxylic acid or the aryl bromide group acts as a handle for further transformations, preserving the chiral integrity of the alpha-carbon. The aryl bromide, in particular, is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures on a chiral scaffold.

Precursor for Advanced Pharmaceutical Intermediates

The 2-arylpropanoic acid motif is a common feature in many active pharmaceutical ingredients (APIs). Consequently, this compound and its analogs serve as key precursors in pharmaceutical manufacturing.

Synthesis of Specific Drug Precursors (e.g., Fexofenadine (B15129) Intermediate)

While the prompt's example mentions a fexofenadine intermediate, it is crucial to clarify a structural distinction. The well-documented key intermediate in the synthesis of the non-sedating antihistamine Fexofenadine is the structurally related but achiral compound, 2-(4-bromophenyl)-2-methylpropanoic acid . patsnap.compharmaoffer.comgoogle.com This compound possesses two methyl groups at the alpha-position, precluding chirality at that center.

The synthesis of this intermediate is pivotal for producing high-purity Fexofenadine. google.com A major challenge is the selective bromination of the precursor, 2-methyl-2-phenylpropanoic acid, at the para-position of the aromatic ring. Non-selective bromination leads to the formation of ortho- and meta-isomers, which are difficult to remove in later stages and can carry through the synthesis to form isomeric impurities in the final drug product. google.comgoogle.com The presence of the meta-isomer impurity is strictly controlled by pharmacopoeias. google.com Patents describe improved, selective bromination processes in aqueous media to maximize the yield of the desired para-isomer and minimize these impurities. patsnap.comgoogle.comgoogle.com

The table below, based on data from prior art investigations cited in patents, illustrates the results of a non-selective bromination reaction, highlighting the difficulty in obtaining the pure para-isomer. google.com

| Batch | Starting Material (%) | Product (4-bromo) (%) | Impurity (meta) (%) | Impurity (ortho) (%) |

| 1 | 25.14 | 62.40 | 7.70 | 1.42 |

| 2 | 35.81 | 47.26 | 5.71 | 1.10 |

| 3 | 29.73 | 56.51 | 7.59 | 1.68 |

| 4 | 25.37 | 61.74 | 7.75 | 1.75 |

| Data derived from prior art analysis in patent literature illustrating the composition of the crude product from a non-selective bromination reaction. google.com |

This data underscores the industrial importance of developing selective syntheses for such brominated intermediates to ensure the final purity of the API.

Building Block for Peptide-Based Drugs

The incorporation of unnatural amino acids or other building blocks into peptides is a key strategy for creating next-generation therapeutics with improved stability, potency, and target specificity. While there is no direct evidence in the searched literature of this compound being incorporated into peptide drugs, its structural motifs are relevant.

For instance, the closely related unnatural amino acid (S)-p-Bromophenylalanine is used as a building block. The bromo-phenyl group can introduce specific interactions or serve as a reactive handle for further chemical modification. The use of this compound could be envisioned as a fragment for N-terminal capping of a peptide chain or for attachment to an amino acid side chain (e.g., lysine). This would introduce a lipophilic, aromatic, and synthetically versatile moiety, potentially influencing the peptide's pharmacological properties.

Contribution to Specialty Chemical Synthesis

The 2-arylpropanoic acid scaffold is not only important in pharmaceuticals but also in the synthesis of other specialty chemicals, such as agrochemicals. For example, derivatives of aryloxyacetic acids, which share structural similarities, have been designed as potent herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. beilstein-journals.org Researchers have successfully created new herbicides by modifying the aromatic moieties of such compounds. beilstein-journals.org

Although a direct application of this compound in this field is not specified in the literature found, its structure fits the general profile of a precursor for such specialty chemicals. The combination of the propanoic acid group and the modifiable bromophenyl ring makes it a candidate for discovery programs in agrochemicals and other fine chemical industries.

Application in Material Science

The use of this compound in material science is not well-documented in the available literature. However, its properties suggest potential applications. Chiral molecules are of great interest in the development of advanced materials, such as chiral liquid crystals and polymers for enantioselective separations. The rigid bromophenyl group combined with the chiral center could be used to design monomers that, when polymerized, might form materials with unique optical or separation properties. The bromine atom also offers a site for further functionalization, for example, by converting it into other groups to tune the material's properties or to attach it to a polymer backbone.

Future Research Perspectives and Methodological Advancements for S 2 4 Bromophenyl Propanoic Acid

Development of Novel Enantioselective and Regioselective Synthetic Routes

The precise control of stereochemistry and isomerism is paramount in the synthesis of bioactive molecules. Future research will undoubtedly focus on pioneering new synthetic pathways for (S)-2-(4-Bromophenyl)propanoic acid that offer superior enantioselectivity and regioselectivity.

Enantioselective Strategies: Asymmetric hydrogenation is a powerful tool for establishing the chiral center in 2-arylpropanoic acids. Research into novel chiral catalysts, particularly those based on iridium and ruthenium, continues to yield highly efficient methods. For instance, asymmetric hydrogenation of the corresponding acrylic acid precursor using chiral metal complexes can provide the (S)-enantiomer with high enantiomeric excess (ee). nih.gov A notable development is the use of chiral Brønsted acids to catalyze asymmetric allenylboration reactions, which can be adapted to create specific stereocenters, offering a pathway to homopropargyl alcohols that can be further derivatized. nih.gov

Regioselective Approaches: The challenge of achieving high regioselectivity, particularly in reactions like bromination, is a critical area of investigation. Traditional methods can lead to a mixture of ortho, meta, and para isomers, necessitating difficult purification steps. google.comgoogle.com Future methodologies will likely involve directing groups or specialized catalysts to ensure bromination occurs exclusively at the desired para position. One promising avenue is the palladium-catalyzed Mizoroki-Heck reaction, which has been shown to achieve high regioselectivity in the synthesis of α-vinyl boronates through the use of specific ligands like 1,5-diaza-3,7-diphosphacyclooctane (P2N2). organic-chemistry.org Such strategies could be adapted for the regioselective functionalization of the phenyl ring in precursors to this compound. Furthermore, palladium-catalyzed carbonylation reactions have demonstrated high regioselectivity in the synthesis of complex cyclic structures from 2-bromophenols, highlighting the potential of this catalyst system for selective transformations. nih.gov

| Synthetic Strategy | Key Features & Future Directions | Relevant Catalyst/Reagent Types |

| Asymmetric Hydrogenation | High enantioselectivity (>97% ee), potential for lower catalyst loading. nih.gov | Chiral Ruthenium-Ferrocene Complexes, Iridium-based catalysts. nih.govrsc.org |

| Chiral Brønsted Acid Catalysis | Control over new hydroxyl stereocenters, synthesis of complex stereotriads. nih.gov | Chiral Phosphoric Acids. nih.gov |

| Regioselective Heck Reactions | High regioselectivity (>20:1 α:β ratio), suppression of side reactions. organic-chemistry.org | Palladium catalysts with P2N2 ligands. organic-chemistry.org |

| Regioselective Bromination | Use of aqueous media to improve selectivity and reduce hazardous solvent use. patsnap.com | Bromine in an aqueous medium. patsnap.com |

Exploration of New Catalytic Systems for Derivatization

The derivatization of this compound is crucial for synthesizing a diverse range of pharmaceutical compounds. The exploration of novel catalytic systems is at the forefront of this endeavor, promising milder reaction conditions, higher yields, and improved selectivity.

Future research will likely focus on:

Biocatalysis: The use of enzymes (biocatalysts) offers unparalleled selectivity under mild conditions. Lipases and esterases could be engineered for the kinetic resolution of racemic mixtures or for the enantioselective synthesis of precursors. De novo computational protein design is an emerging field that aims to create enzymes with tailored functions, which could be applied to catalyze specific reactions in the synthesis of derivatives. biorxiv.org

Photoredox Catalysis: Visible-light-mediated reactions represent a green and efficient way to forge new chemical bonds. nih.gov Photochemical carboxylation of alkyl benzenes, for example, presents a direct route to profen skeletons, although challenges with yield and isomer control remain to be addressed. nih.gov

Dual-Purpose Catalysts: Catalysts that can perform multiple transformations in a single step are highly sought after. For example, using anhydrous hydrogen fluoride (B91410) not only as a catalyst but also as a solvent in profen synthesis streamlines the process and allows for efficient recovery and reuse. chemistryforsustainability.org

| Catalytic System | Advantages | Potential Applications in Derivatization |

| Engineered Enzymes | High enantioselectivity, mild reaction conditions, environmentally benign. | Kinetic resolution, asymmetric synthesis of precursors. |

| Photoredox Catalysts | Uses visible light as a renewable energy source, enables novel transformations. nih.gov | Direct C-H functionalization, carboxylation reactions. nih.gov |

| Multifunctional Catalysts | Reduces the number of synthetic steps, simplifies purification. chemistryforsustainability.org | Combined acid catalysis and solvent effects. chemistryforsustainability.org |

Integration with Flow Chemistry and Sustainable Synthesis Technologies

The shift from traditional batch processing to continuous flow chemistry is a major trend in pharmaceutical manufacturing. aurigeneservices.com This technology offers significant advantages in terms of safety, efficiency, and scalability, making it a key area for future development in the synthesis of this compound and its derivatives. scielo.br

Sustainable Technologies: The integration of sustainable technologies with flow chemistry is a powerful combination. This includes the use of solar energy as a heat source for reactions, as demonstrated in an alternative pathway to ibuprofen (B1674241). researchgate.net The use of renewable feedstocks, such as converting β-pinene from pine trees into key intermediates for profen synthesis, is another promising green approach. nih.gov

| Technology | Key Benefits | Future Research Focus |

| Continuous Flow Synthesis | Enhanced safety, improved heat and mass transfer, faster reaction times, ease of scalability. aurigeneservices.comscielo.brnih.gov | Development of multi-step telescoped reactions, in-line purification, and full automation. acs.org |

| Solar-Powered Synthesis | Utilization of renewable energy, reduction of fossil fuel dependence. researchgate.net | Scaling up solar reactors for industrial production. researchgate.net |

| Biorenewable Feedstocks | Reduced reliance on petrochemicals, improved sustainability profile. nih.gov | Expanding the range of pharmaceuticals synthesized from biorenewable sources. nih.gov |

Advanced Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and process development. nih.gov These methods can accelerate the design of new derivatives of this compound with improved properties and can help in the discovery of more efficient reaction pathways.

Designing Novel Derivatives: By using techniques like molecular docking, researchers can simulate how different derivatives of a parent molecule interact with a biological target, such as the COX-2 enzyme. nih.gov This allows for the in-silico screening of large virtual libraries of compounds to identify candidates with potentially higher potency and reduced side effects. researchgate.net The design process can also incorporate predictions of pharmacokinetic properties (ADME/Tox) to filter out compounds that are likely to fail in later stages of development. nih.gov

Optimizing Reaction Pathways: Computational tools can also be used to model reaction mechanisms and predict the outcomes of different reaction conditions. youtube.com This can help chemists to understand the factors that control selectivity and to design more efficient synthetic routes. For example, Density Functional Theory (DFT) calculations can be used to elucidate the mechanism of catalytic reactions and to guide the development of new catalysts with improved performance. rsc.org

Expanding Applications in Green Chemistry Initiatives

The principles of green chemistry are increasingly influencing the design of synthetic processes in the pharmaceutical industry. sciencehistory.org For compounds like this compound, this means a focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. ugal.rodoaj.org

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. The traditional synthesis of ibuprofen had a low atom economy of around 40%, meaning that 60% of the starting materials ended up as waste. ugal.rodoaj.org In contrast, the greener BHC synthesis route has an atom economy of about 77%, which can approach 100% if the acetic acid byproduct is recovered and reused. ugal.roresearchgate.net

Future green chemistry initiatives for the synthesis of this compound and its derivatives will likely focus on:

Solvent Replacement: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids. google.com

Catalyst Recovery and Reuse: Developing robust catalytic systems where the catalyst can be easily separated from the product and reused multiple times. researchgate.net

Waste Valorization: Finding applications for any byproducts generated during the synthesis, turning waste into a valuable resource. ugal.ro

| Green Chemistry Principle | Application in Profen Synthesis | Future Outlook |

| High Atom Economy | The BHC process for ibuprofen significantly improved atom economy from 40% to 77-100%. ugal.rodoaj.org | Designing all future synthetic routes with maximum atom economy as a primary goal. |

| Use of Safer Solvents | Anhydrous HF serves as both catalyst and recoverable solvent. chemistryforsustainability.org Aqueous media used for selective bromination. patsnap.com | Increased use of water, ionic liquids, and supercritical fluids as reaction media. |

| Energy Efficiency | Flow chemistry reduces energy consumption through better heat transfer. nih.gov Solar-powered reactions eliminate reliance on fossil fuels. researchgate.net | Broader adoption of flow processes and renewable energy sources in pharmaceutical manufacturing. |

Q & A

Basic Questions

Q. What are the key spectroscopic methods for characterizing (S)-2-(4-Bromophenyl)propanoic acid?

- Answer :

- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular weight (229.07 g/mol) and molecular formula (C₉H₉BrO₂). Example: HRMS analysis in a study showed [M+H]+ at m/z 229.071 .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the aromatic ring and the chiral center.

- Infrared (IR) Spectroscopy : Confirms carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Chiral HPLC : Essential for verifying enantiomeric purity using chiral stationary phases (e.g., OV-101 column) .

Q. What synthetic routes are recommended for laboratory-scale preparation of this compound?

- Answer :

- Intermediate Synthesis : Start with 4-bromophenyl precursors. For example, react 4-bromoacetophenone with a chiral auxiliary to introduce the propanoic acid moiety .

- Chiral Resolution : Use enzymatic or chemical resolution to isolate the (S)-enantiomer. A study demonstrated 40% yield via hydrazone formation followed by chiral chromatography .

- Purification : Employ preparative HPLC or recrystallization in anhydrous THF/water mixtures to achieve >95% purity .

Advanced Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

- Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to enhance (S)-configuration selectivity .

- Kinetic Resolution : Leverage enzymes like lipases to selectively hydrolyze the undesired (R)-enantiomer .

- Analytical Validation : Cross-check purity via chiral HPLC (e.g., OV-101 column, isothermal at 200°C) and compare optical rotation data ([α]D = -13.2° in 3 N NaOH) .

Q. What impurities are commonly observed in this compound, and how are they quantified?

- Answer :

- Common Impurities :

| Impurity Name | Structure | Source |

|---|---|---|

| 2-(4-Bromophenyl)propanoic acid (racemic) | Non-chiral byproduct | Incomplete resolution |

| Debrominated derivatives | Loss of Br substituent | Side reactions |

- Quantification : Use RP-HPLC with a C18 column (30–100% ACN gradient) and UV detection at 254 nm. Compare retention times against reference standards .

Q. How do steric and electronic effects of the bromophenyl group influence reactivity in esterification?

- Answer :

- Steric Effects : The bulky 4-bromo substituent slows nucleophilic attack at the α-carbon, requiring activated reagents like DCC/DMAP for ester formation .

- Electronic Effects : The electron-withdrawing Br group increases carboxylic acid acidity (pKa ~2.5), facilitating deprotonation in basic conditions .

- Kinetic Data : Esterification with methanol under DCC catalysis achieves 85% yield in 4 hours at 25°C .

Q. How should discrepancies in reported physical properties (e.g., melting point) be addressed?

- Answer :

- Data Comparison :

| Property | Reported Value 1 | Reported Value 2 | Source |

|---|---|---|---|

| Melting Point | 189°C | 192°C | |

| Boiling Point | 330.2°C (predicted) | Not available |

- Resolution : Replicate synthesis under inert atmosphere (N₂) and characterize via DSC for precise melting behavior. Cross-validate with HRMS to rule out impurities .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.